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The VALOR trial, a pivotal Phase 3 study, evaluated the efficacy and safety of vosaroxin in
combination with cytarabine for the treatment of relapsed or refractory acute myeloid leukemia
(AML). This guide provides a comprehensive comparison of the vosaroxin-based regimen
against the control arm, presenting key data from the trial and its subgroup analyses. Detailed
experimental protocols and visualizations of the treatment workflow and drug mechanism are
included to offer a thorough understanding for researchers, scientists, and drug development
professionals.

Experimental Protocols

The VALOR trial was a multinational, randomized, double-blind, placebo-controlled study.[1][2]

o Patient Population: The trial enrolled 711 adult patients (=18 years old) with first relapsed or
refractory AML.[1][3] Patients were required to have received one or two prior induction
chemotherapy cycles, including at least one containing an anthracycline and cytarabine.[1]
Key eligibility criteria also included adequate cardiac, hepatic, and renal function.[2]

o Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either
vosaroxin in combination with cytarabine or a placebo with cytarabine.[1] The study was
double-blinded, meaning neither the patients nor the investigators knew which treatment was
being administered.[1] Stratification at randomization was based on age (<60 vs. =60 years),
disease status (relapsed vs. refractory), and geographic location.[1]

e Treatment Regimen:
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o Vosaroxin Arm: Vosaroxin was administered at a dose of 90 mg/m? via intravenous
infusion on days 1 and 4 of the first cycle, and at 70 mg/mz2 in subsequent cycles. This was
given in combination with cytarabine at a dose of 1 g/m? intravenously on days 1 through
5.[1]

o Control Arm: Patients in this arm received a placebo in combination with the same
cytarabine regimen.[1]

e Endpoints: The primary endpoint of the study was overall survival (OS).[1][4] Secondary
endpoints included complete remission (CR) rate, event-free survival (EFS), leukemia-free
survival (LFS), and the rate of hematopoietic stem cell transplantation (HSCT).[2]

Data Presentation

The VALOR trial did not meet its primary endpoint of a statistically significant improvement in
overall survival in the intent-to-treat population. However, clinically meaningful benefits were

observed in the complete remission rate and in a prespecified subgroup of patients aged 60

years and older.[3][5]

Table 1: Overall Efficacy Results (Intent-to-Treat Population)

Vosaroxin + Placebo + Hazard Ratio
Outcome Cytarabine Cytarabine (HR) / Odds p-value
(n=356) (n=355) Ratio (OR)
Median Overall 0.061
) 7.5 months 6.1 months 0.87 .
Survival (unstratified)[1]
Complete
Remission (CR)  30.1% 16.3% - < 0.0001[1][3]
Rate

Table 2: Subgroup Analysis: Patients Aged = 60 Years (n=451)
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Vosaroxin + Placebo + .
. . Hazard Ratio
Outcome Cytarabine Cytarabine (HR) p-value
(n=226) (n=225)
Median Overall
) 7.1 months 5.0 months 0.755 0.006[3][5]
Survival
Complete
Remission (CR)  31.9% 13.8% - 0.0000048[5]
Rate

Table 3: Subgroup Analysis: Patients Aged < 60 Years (n=260)

Vosaroxin + Placebo + Hazard Ratio

Outcome ] . p-value
Cytarabine Cytarabine (HR)

Median Overall o

) 9.1 months 7.9 months 1.079 Not Significant[5]

Survival

Complete

Remission (CR) 26.9% 20.8% - 0.24[5]

Rate

A predefined analysis that censored for stem cell transplantation showed a median overall
survival of 6.7 months for the vosaroxin group versus 5.3 months for the placebo group
(HR=0.809, p=0.02).[3][5]

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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